molecular formula C14H29NO2 B12685077 Einecs 298-622-2 CAS No. 93820-43-0

Einecs 298-622-2

Cat. No.: B12685077
CAS No.: 93820-43-0
M. Wt: 243.39 g/mol
InChI Key: JPXIRBIAASOZOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and chromatography, to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Cyanoethyl)anilino)ethyl ethyl carbonate
  • 2-((2-Cyanoethyl)anilino)ethyl propyl carbonate
  • 2-((2-Cyanoethyl)anilino)ethyl butyl carbonate

Uniqueness

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

93820-43-0

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

cyclohexanamine;6-methylheptanoic acid

InChI

InChI=1S/C8H16O2.C6H13N/c1-7(2)5-3-4-6-8(9)10;7-6-4-2-1-3-5-6/h7H,3-6H2,1-2H3,(H,9,10);6H,1-5,7H2

InChI Key

JPXIRBIAASOZOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(=O)O.C1CCC(CC1)N

Origin of Product

United States

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